Metabolic Stability: Cyp51-IN-19 vs. Coumarin-Containing CYP51 Inhibitors (e.g., A32)
Cyp51-IN-19 demonstrates a 4-fold increase in metabolic stability compared to coumarin-containing CYP51 inhibitors like compound A32, a known predecessor [1]. This improvement was achieved by replacing the metabolically labile coumarin ring with a more stable α,β-unsaturated amide scaffold, addressing a critical limitation of earlier compounds without losing potency [1].
| Evidence Dimension | Metabolic Stability |
|---|---|
| Target Compound Data | 4-fold increase in stability |
| Comparator Or Baseline | Coumarin-containing CYP51 inhibitors (e.g., A32) |
| Quantified Difference | 4-fold |
| Conditions | Scaffold redesign replacing coumarin ring with α,β-unsaturated amide |
Why This Matters
Superior metabolic stability reduces rapid degradation in biological systems, a key procurement driver for reliable in vivo and in vitro research, especially when evaluating compounds for systemic infection models.
- [1] Yan Z, Li Q, Li X, Wang H, Zhao D, Yu H, Guo M, Wang Y, Wang X, Xu H, Mou Y, Hou Z, Guo C. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. J Med Chem. 2024 Aug 8;67(15):12601-12617. View Source
